Cyanine5.5 hydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

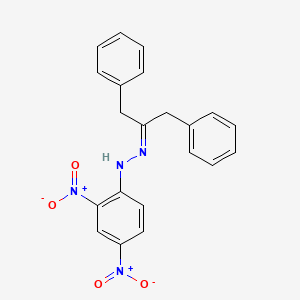

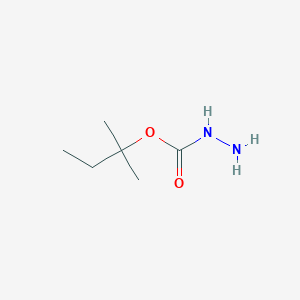

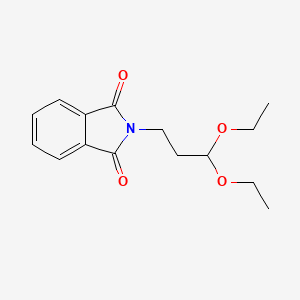

Cyanine5.5 hydrazide is a carbonyl-reactive near-infrared dye. It is part of the cyanine dye family, which is known for its applications in biological labeling and imaging. This compound reacts quickly with carbonyl compounds, such as aldehydes and ketones, forming stable hydrazones. This property makes it particularly useful for the preparation of labeled conjugates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyanine5.5 hydrazide is synthesized through a series of chemical reactions involving the formation of a hydrazide group. The synthesis typically involves the reaction of a cyanine dye precursor with hydrazine or a hydrazine derivative under controlled conditions. The reaction is carried out in polar organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and reactivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Analyse Chemischer Reaktionen

Types of Reactions

Cyanine5.5 hydrazide primarily undergoes nucleophilic addition reactions with carbonyl compounds. The hydrazide group reacts with aldehydes and ketones to form hydrazones, which are stable under physiological conditions .

Common Reagents and Conditions

Reagents: Aldehydes, ketones, sodium periodate (for oxidation of glycoproteins)

Conditions: Reactions are typically carried out in polar organic solvents such as DMF or DMSO. .

Major Products

The major products formed from the reaction of this compound with carbonyl compounds are hydrazones. These products are stable and can be used for further applications in biological labeling and imaging .

Wissenschaftliche Forschungsanwendungen

Cyanine5.5 hydrazide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, this compound is used as a fluorescent probe for the detection and quantification of carbonyl compounds. It is also used in the synthesis of labeled conjugates for various analytical applications .

Biology

In biological research, this compound is used for labeling biomolecules such as proteins and nucleic acids. It is particularly useful for labeling antibodies, as the hydrazide group reacts with aldehyde groups generated by periodate oxidation of glycoproteins .

Medicine

In medicine, this compound is used for in vivo imaging applications. Its near-infrared fluorescence properties allow for deep tissue penetration and low background fluorescence, making it suitable for imaging tumors and other biological structures .

Industry

In the industrial sector, this compound is used in the production of fluorescent dyes and probes for various applications, including quality control and environmental monitoring .

Wirkmechanismus

Cyanine5.5 hydrazide exerts its effects through the formation of stable hydrazones with carbonyl compounds. The hydrazide group reacts with aldehydes and ketones, forming a covalent bond and resulting in a stable hydrazone product. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and imaging applications .

Vergleich Mit ähnlichen Verbindungen

Cyanine5.5 hydrazide is unique among cyanine dyes due to its near-infrared fluorescence properties and its ability to form stable hydrazones with carbonyl compounds. Similar compounds include other cyanine dyes such as Cyanine3 hydrazide and Cyanine7 hydrazide, which have different fluorescence properties and applications .

List of Similar Compounds

This compound stands out due to its specific applications in deep tissue imaging and its stability under physiological conditions, making it a valuable tool in scientific research and industrial applications .

Eigenschaften

Molekularformel |

C40H46Cl2N4O |

|---|---|

Molekulargewicht |

669.7 g/mol |

IUPAC-Name |

[6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium;dichloride |

InChI |

InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H |

InChI-Schlüssel |

OZQXTPNFHISECI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)

![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)

![Pyridazino[3,4-C]quinoline](/img/structure/B14753863.png)